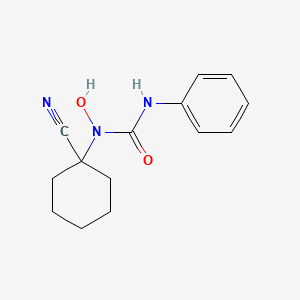
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea is a chemical compound with a unique structure that combines a cyanocyclohexyl group, a hydroxy group, and a phenylurea group
Métodos De Preparación
The synthesis of 1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-cyanocyclohexaneacetic acid, which is a key intermediate.
Reaction Conditions: The preparation involves the reaction of 1-cyanocyclohexaneacetic acid with appropriate reagents under controlled conditions to form the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.
Comparación Con Compuestos Similares
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-cyanocyclohexaneacetic acid and other phenylurea derivatives share structural similarities.
Uniqueness: The presence of both the cyanocyclohexyl group and the hydroxy group in the same molecule gives this compound unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
57910-94-8 |
|---|---|
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-(1-cyanocyclohexyl)-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C14H17N3O2/c15-11-14(9-5-2-6-10-14)17(19)13(18)16-12-7-3-1-4-8-12/h1,3-4,7-8,19H,2,5-6,9-10H2,(H,16,18) |
Clave InChI |
TYHNFQJFODREFO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#N)N(C(=O)NC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


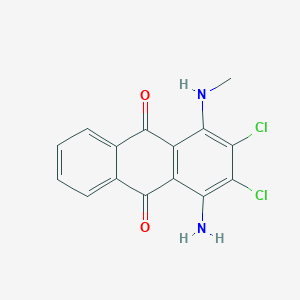
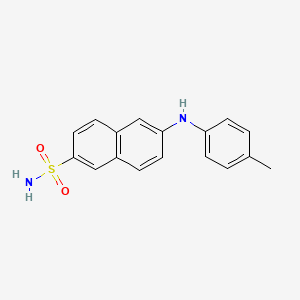
stannane](/img/structure/B14629820.png)






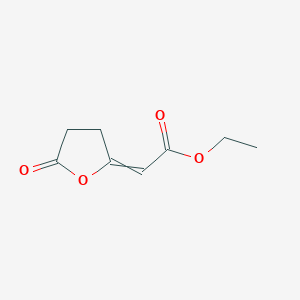
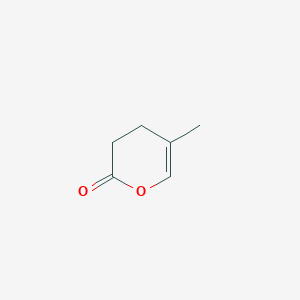
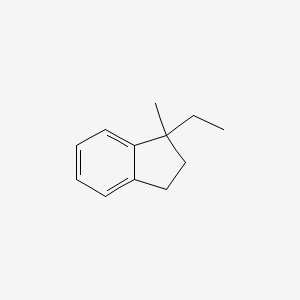
octylsulfanium bromide](/img/structure/B14629853.png)
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
